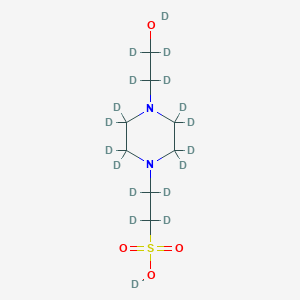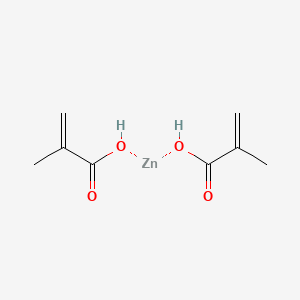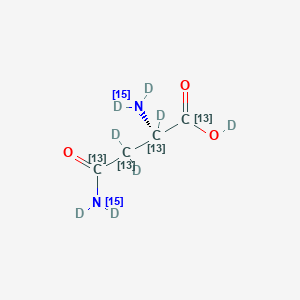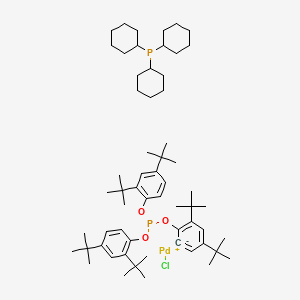
HEPES-d18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HEPES-d18 involves the deuteration of HEPES. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to achieve high isotopic purity .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process ensures high isotopic purity and consistency, which is crucial for its applications in scientific research .
化学反応の分析
Types of Reactions
HEPES-d18, like its non-deuterated counterpart, primarily participates in buffering reactions. It does not undergo significant oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The primary reagents involved in the preparation of this compound are deuterated solvents and deuterium gas. The reaction conditions are carefully controlled to maintain the integrity of the deuterium labeling .
Major Products Formed
The major product formed from the deuteration process is this compound itself. The high isotopic purity ensures that the deuterium atoms are effectively incorporated into the HEPES molecule .
科学的研究の応用
HEPES-d18 is extensively used in various scientific research fields:
作用機序
HEPES-d18 functions as a buffering agent by maintaining stable pH levels in solutions. It achieves this by undergoing reversible protonation and deprotonation reactions. The deuterium atoms in this compound do not significantly alter its buffering capacity but make it suitable for NMR studies by reducing background signals from hydrogen atoms .
類似化合物との比較
Similar Compounds
Tris (tris(hydroxymethyl)aminomethane): Another common buffering agent used in biological research but with a different pH range (7.0 to 9.0).
MOPS (3-(N-morpholino)propanesulfonic acid): A buffering agent with a pH range of 6.5 to 7.9, used in similar applications but with different buffering properties.
Uniqueness of this compound
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for NMR spectroscopy. This labeling reduces background signals from hydrogen atoms, allowing for clearer and more accurate NMR spectra .
特性
分子式 |
C8H18N2O4S |
|---|---|
分子量 |
256.42 g/mol |
IUPAC名 |
deuterio 1,1,2,2-tetradeuterio-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)piperazin-1-yl]ethanesulfonate |
InChI |
InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,11D/hD |
InChIキー |
JKMHFZQWWAIEOD-MMODJCGESA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1C([2H])([2H])C([2H])([2H])O[2H])([2H])[2H])([2H])[2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])[2H] |
正規SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)






